Naluzotan

描述

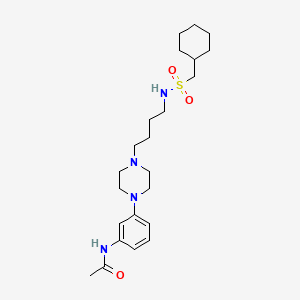

an antidepressant and anti-anxiety agent; structure in first source

See also: this compound Hydrochloride (active moiety of).

属性

IUPAC Name |

N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N4O3S/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWZXWDPAWDKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995527 | |

| Record name | Naluzotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740873-06-7 | |

| Record name | N-[3-[4-[4-[[(Cyclohexylmethyl)sulfonyl]amino]butyl]-1-piperazinyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740873-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naluzotan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740873067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naluzotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naluzotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALUZOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ54E5B4EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Naluzotan (PRX-00023): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Naluzotan (PRX-00023) is a potent and selective phenylpiperazine derivative developed for the treatment of generalized anxiety disorder and major depressive disorder. It functions as a high-affinity partial agonist at the serotonin 1A (5-HT1A) receptor. This guide provides a detailed examination of the molecular and cellular mechanisms underlying this compound's pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways. While showing promise in early clinical trials, its development was ultimately halted due to insufficient efficacy compared to placebo.

Primary Pharmacodynamics: Selective 5-HT1A Receptor Agonism

This compound's primary mechanism of action is its interaction with the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. It acts as a partial agonist, meaning it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin.

Receptor Binding and Selectivity Profile

This compound exhibits high affinity for the human 5-HT1A receptor and displays selectivity over other neurotransmitter receptors. Its affinity for the sigma (σ) receptor is also notable, though significantly lower than for the 5-HT1A receptor.[1][2]

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Notes |

| Human 5-HT1A | 5.1 | ~20 (IC50) | Primary target; partial agonist activity.[3] |

| Guinea Pig Sigma (σ) | 100 | Not Reported | Secondary target; functional consequence less characterized.[3] |

| hERG K+ Channel | Not Applicable | 3800 (IC50) | Weak inhibitory activity.[3] |

This table summarizes the available quantitative data on this compound's binding affinity and functional activity.

Downstream Signaling Pathway

As a 5-HT1A receptor agonist, this compound's binding initiates a cascade of intracellular signaling events. 5-HT1A receptors are canonically coupled to inhibitory Gi/o proteins.

-

G-Protein Activation: Upon this compound binding, the 5-HT1A receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic Adenosine Monophosphate (cAMP).

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This, in turn, can influence the phosphorylation state and activity of numerous downstream proteins, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression and neuronal function.

-

Influence on other pathways: The dissociated Gβγ subunit can also directly modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. There is also evidence that 5-HT1A receptor activation can influence the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in neuroplasticity and cell survival.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: Typically [3H]8-OH-DPAT (a 5-HT1A agonist).

-

This compound (PRX-00023) at various concentrations.

-

Non-specific binding control: 10 µM of unlabeled serotonin or another high-affinity 5-HT1A ligand.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Protocol:

-

Aliquots of cell membranes (typically 50-100 µg of protein) are incubated in the assay buffer.

-

A fixed concentration of the radioligand (e.g., 1 nM [3H]8-OH-DPAT) is added to all tubes.

-

Increasing concentrations of this compound are added to competitor tubes. The non-specific binding control is added to a separate set of tubes.

-

The mixture is incubated, typically for 60 minutes at 25°C, to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay for Functional Activity (EC50)

This functional assay measures the ability of this compound to stimulate G-protein activation, a proximal event to receptor binding.

-

Materials:

-

Cell membranes expressing the 5-HT1A receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound at various concentrations.

-

GDP (to ensure binding of [35S]GTPγS is agonist-dependent).

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

-

Protocol:

-

Cell membranes are pre-incubated with GDP (typically 10-30 µM) in the assay buffer on ice.

-

Increasing concentrations of this compound are added, followed by the addition of [35S]GTPγS (0.05-0.1 nM).

-

The reaction is incubated for 30-60 minutes at 30°C.

-

The assay is terminated by rapid filtration through glass fiber filters.

-

Filters are washed and the bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined. The maximal effect (Emax) relative to a full agonist can also be calculated to confirm its partial agonist nature.

-

In Vivo Model: Rat Pup Ultrasonic Vocalization (USV) Test

This behavioral assay is used to assess the anxiolytic potential of compounds in neonatal rats.

-

Subjects:

-

Rat pups, typically 8-10 days old.

-

-

Protocol:

-

Pups are habituated to the testing room.

-

This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time (e.g., 30 minutes), individual pups are separated from their dam and littermates and placed in a sound-attenuating chamber.

-

Ultrasonic vocalizations (distress calls, typically in the 35-45 kHz range) are recorded for a defined period (e.g., 5 minutes) using a specialized microphone and software.

-

The primary endpoint is the number and duration of USV calls. A significant reduction in USVs by this compound compared to the vehicle group indicates anxiolytic-like activity.

-

Conclusion

This compound is a selective 5-HT1A receptor partial agonist with high affinity for its primary target. Its mechanism of action is centered on the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This modulation of neuronal activity is believed to underlie its potential anxiolytic and antidepressant effects. Despite a well-defined mechanism and promising preclinical data, this compound did not demonstrate sufficient clinical efficacy to warrant further development. Nevertheless, the study of this compound provides a valuable case study in the rational design and characterization of selective 5-HT1A receptor modulators.

References

- 1. In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of PRX-00023, a novel, selective serotonin 1A receptor agonist on measures of anxiety and depression in generalized anxiety disorder: results of a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug evaluation: PRX-00023, a selective 5-HT1A receptor agonist for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5-HT1A Receptor Binding Affinity of Naluzotan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT1A receptor binding affinity and functional activity of Naluzotan (PRX-00023). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this compound's pharmacological profile, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Binding and Functional Activity Data

This compound is a potent and selective 5-HT1A receptor partial agonist. Its binding affinity and functional potency have been characterized using various in vitro assays. The following tables summarize the key quantitative data for this compound's interaction with the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Binding Affinity of this compound

| Parameter | Value (nM) | Description |

| Ki | 5.1 | Inhibition constant, representing the intrinsic binding affinity of this compound for the 5-HT1A receptor. A lower Ki value indicates a higher binding affinity. |

| IC50 | ~20 | Half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the binding of a radioligand to the 5-HT1A receptor. |

Table 2: 5-HT1A Receptor Functional Activity of this compound

| Parameter | Value (nM) | Description |

| EC50 | 20 | Half-maximal effective concentration, representing the concentration of this compound that produces 50% of its maximal response in a functional assay, confirming its agonist activity. |

Experimental Protocols

The following sections describe the standard methodologies employed to determine the binding affinity and functional activity of ligands such as this compound at the 5-HT1A receptor.

Radioligand Binding Assay for Determining Ki and IC50

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus or cortex).

-

Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Determining EC50 and Agonist Activity

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and to characterize its agonist activity at the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Typically a HEPES-based buffer (e.g., 20 mM HEPES, pH 7.4) containing MgCl₂, NaCl, and GDP.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the plate to allow this compound to bind to the receptors.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the G protein activation reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration. The EC50 value is determined from the resulting dose-response curve. The maximal stimulation produced by this compound relative to a full agonist determines its partial agonist nature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental procedures described above.

Caption: this compound activates the 5-HT1A receptor, leading to G-protein modulation of downstream effectors.

Caption: Workflow for determining the binding affinity of this compound to the 5-HT1A receptor.

Caption: Workflow for assessing the functional agonist activity of this compound at the 5-HT1A receptor.

Naluzotan's Interaction with Sigma Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naluzotan (PRX-00023) is a phenylpiperazine derivative initially developed for the treatment of generalized anxiety disorder and major depressive disorder.[1] Its primary mechanism of action is as a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2] While its development was ultimately discontinued due to insufficient efficacy compared to placebo, preclinical data revealed an interesting secondary pharmacology: this compound also binds to and activates sigma receptors.[1] This guide provides a detailed technical summary of the available information regarding this compound's activity at sigma receptors, contextualized within the broader understanding of sigma receptor pharmacology.

Quantitative Analysis of this compound's Sigma Receptor Affinity

The available quantitative data on this compound's interaction with sigma receptors is limited but provides a foundational understanding of its affinity.

Table 1: this compound Binding Affinity

| Receptor Target | Ligand | Species | K i (nM) | Reference |

| Sigma Receptor | This compound | Guinea Pig | 100 | [2] |

| 5-HT1A Receptor | This compound | - | 5.1 | [2] |

K i (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower K i value indicates a higher binding affinity.

Experimental Protocols

The precise experimental protocols used to determine this compound's sigma receptor affinity are not detailed in the available literature. However, standard radioligand binding assays are typically employed for such determinations. A generalized protocol for assessing sigma-1 and sigma-2 receptor binding is outlined below.

General Radioligand Binding Assay Protocol for Sigma Receptors

This protocol is a composite of standard methods used in the field and serves as a likely representation of the techniques that would have been used to characterize this compound.

Objective: To determine the binding affinity (K i ) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.

Materials:

-

Radioligand for Sigma-1: --INVALID-LINK---pentazocine

-

Radioligand for Sigma-2: [ 3 H]DTG (1,3-di-o-tolylguanidine)

-

Masking Agent for Sigma-2 Assay: (+)-pentazocine (to block binding of [ 3 H]DTG to sigma-1 receptors)

-

Tissue Preparation: Guinea pig brain or liver homogenates (known to have high densities of sigma receptors)

-

Test Compound: this compound at various concentrations

-

Assay Buffer: Tris-HCl buffer

-

Filtration Apparatus: Glass fiber filters and a cell harvester

-

Scintillation Counter

Workflow:

Figure 1: Generalized workflow for a radioligand binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (--INVALID-LINK---pentazocine for sigma-1 or [ 3 H]DTG with (+)-pentazocine for sigma-2), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC 50 ). Convert the IC 50 value to a K i value using the Cheng-Prusoff equation.

Sigma Receptor Signaling Pathways

While specific signaling pathways activated by this compound's interaction with sigma receptors have not been elucidated, the broader mechanisms of sigma receptor signaling are areas of active research. Sigma-1 and sigma-2 receptors are known to modulate a variety of intracellular signaling cascades.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins.

Figure 2: Potential signaling pathways of the Sigma-1 receptor.

Sigma-2 Receptor Signaling

The sigma-2 receptor, now identified as TMEM97, is also involved in a range of cellular processes, including cell proliferation and lipid metabolism. Its signaling mechanisms are still being fully characterized.

Figure 3: Potential signaling pathways of the Sigma-2 receptor.

Discussion and Future Directions

The available data indicate that this compound possesses a moderate affinity for sigma receptors, although it is significantly less potent at this target compared to its primary target, the 5-HT1A receptor. The functional consequences of this sigma receptor activity are not yet understood. Given that this compound was found to activate sigma receptors, it is plausible that this interaction contributed to its overall pharmacological profile, though likely to a lesser extent than its 5-HT1A agonism.

For drug development professionals, the case of this compound highlights the importance of comprehensive receptor screening to identify off-target activities that may influence a drug's efficacy and side-effect profile. For researchers, further investigation into the sigma receptor pharmacology of this compound and similar phenylpiperazine derivatives could provide valuable insights into the structure-activity relationships for dual 5-HT1A and sigma receptor ligands. Future studies would be necessary to:

-

Determine the specific binding affinities of this compound for the sigma-1 and sigma-2 receptor subtypes.

-

Characterize the functional activity (e.g., EC 50 , E max ) of this compound at each sigma receptor subtype to confirm its agonist properties.

-

Elucidate the specific downstream signaling pathways modulated by this compound's interaction with sigma receptors.

Such studies would provide a more complete understanding of this compound's mechanism of action and could inform the development of future therapeutics targeting the interplay between the serotonergic and sigma receptor systems.

References

The Nuances of 5-HT1A Receptor Partial Agonism: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular interactions, signaling cascades, and functional effects of 5-HT1A receptor partial agonists, providing a critical resource for researchers and scientists in the field of neuropharmacology and drug discovery.

Introduction

The 5-hydroxytryptamine-1A (5-HT1A) receptor, a key member of the serotonin receptor family, is a well-established target for the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression.[1] Partial agonists at this G protein-coupled receptor (GPCR) offer a nuanced therapeutic approach, providing a modulated response compared to full agonists and potentially a more favorable side-effect profile.[1] This technical guide delves into the core principles of 5-HT1A receptor partial agonism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the research and development of novel therapeutics.

Core Concepts of 5-HT1A Receptor Partial Agonism

5-HT1A receptors are predominantly found in the central nervous system, with high densities in the hippocampus, cerebral cortex, septum, amygdala, and raphe nuclei.[2] They exist as both postsynaptic receptors on target neurons and as presynaptic autoreceptors on serotonin neurons in the raphe nuclei.[2] The activation of these Gi/Go-coupled receptors initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization and a reduction in neuronal firing rates.[1]

Partial agonists bind to the 5-HT1A receptor and induce a conformational change that leads to a submaximal response compared to the endogenous full agonist, serotonin.[1] This moderation of receptor activation is a key attribute, as it can help to restore serotonergic balance without causing the overstimulation that might be associated with full agonists.[1]

Quantitative Analysis of 5-HT1A Receptor Partial Agonists

The characterization of 5-HT1A receptor partial agonists relies on quantitative assessments of their binding affinity, potency, and efficacy. The following tables summarize these key parameters for several prominent 5-HT1A partial agonists.

Table 1: Binding Affinity (Ki) of Partial Agonists for the Human 5-HT1A Receptor

| Compound | Ki (nM) | Reference(s) |

| Aripiprazole | 1.65 - 4.2 | [1][3] |

| Vilazodone | 0.2 (IC50) | [4][5][6][7] |

| Buspirone | 9.3 - 29.5 | [8] |

| Tandospirone | 27 | [2][9][10][11] |

| Gepirone | 38 | [12] |

| Flesinoxan | ~1.28 | [13] |

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used.

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Partial Agonists at the Human 5-HT1A Receptor

| Compound | Assay | EC50 (nM) | Emax (% of 5-HT or full agonist) | Reference(s) |

| Aripiprazole | [35S]GTPγS binding | ~63 (pEC50=7.2) | ~79% of ziprasidone | [1][14] |

| Aripiprazole | cAMP inhibition | 329 (IC50) | Partial Agonist | [15] |

| Vilazodone | [35S]GTPγS binding | ~7.9 (pEC50=8.1) | 61% of 5-HT | [5][6] |

| Buspirone | Tyrosine Hydroxylation Inhibition | 48,400 | Full Agonist Activity | [16] |

| Gepirone | cAMP inhibition | 8.2 | Partial Agonist | [17] |

Note: EC50 and Emax values are highly dependent on the specific functional assay and cell system employed.

Signaling Pathways and Experimental Workflows

The intricate signaling pathways activated by 5-HT1A receptor partial agonists and the experimental workflows used to characterize them can be visualized to enhance understanding.

Caption: 5-HT1A Receptor Signaling Cascade.

Caption: 5-HT1A Partial Agonist Drug Discovery Workflow.

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable characterization of 5-HT1A receptor partial agonists.

Radioligand Binding Assay ([3H]-8-OH-DPAT)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing human 5-HT1A receptors or from rat brain tissue (e.g., hippocampus or cortex).

-

[3H]-8-OH-DPAT (radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin (5-HT).

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates in ice-cold Tris-HCl buffer.

-

Perform centrifugation steps to wash the membranes, followed by a final resuspension in fresh buffer.

-

For competition binding assays, incubate the membrane preparation with a fixed concentration of [3H]-8-OH-DPAT (e.g., 0.25 nM) and a range of concentrations of the test compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

-

Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.[18]

[35S]GTPγS Functional Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G-protein coupling to the 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing human 5-HT1A receptors or from rat brain tissue (e.g., hippocampus).

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Test compounds at various concentrations.

-

Full agonist (e.g., 5-HT) for determining maximal stimulation.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare and wash membrane preparations as described for the binding assay.

-

Pre-incubate the membranes with GDP (e.g., 2 mM) to ensure all G-proteins are in the inactive state.

-

Incubate the membranes with a fixed concentration of [35S]GTPγS (e.g., 80 pM) and a range of concentrations of the test compound.

-

Include a set of incubations with a saturating concentration of a full agonist to determine the maximal response (Emax).

-

Basal binding is determined in the absence of any stimulating ligand.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

Plot the specific binding of [35S]GTPγS as a function of the log concentration of the test compound.

-

Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation as a percentage of the full agonist response) from the resulting dose-response curve using non-linear regression.[19][20]

Conclusion

The development of 5-HT1A receptor partial agonists represents a sophisticated strategy in the pursuit of more effective and better-tolerated treatments for neuropsychiatric disorders. A thorough understanding of their quantitative pharmacology, the intricacies of their signaling pathways, and the application of robust experimental protocols are paramount for the successful discovery and development of novel therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals, enabling a more informed and targeted approach to harnessing the therapeutic potential of 5-HT1A receptor partial agonism.

References

- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Buspirone hydrochloride, 5-HT1A agonist (CAS 33386-08-2) | Abcam [abcam.com]

- 9. Tandospirone hydrochloride (Metanopirone) | Abcam [abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 5-HT Receptor Agonist, Gene | MedChemExpress [medchemexpress.eu]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gepirone HCl | 5-HT(1A) agonist | CAS# 83928-76-1 | InvivoChem [invivochem.com]

- 18. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Naluzotan in Rodent Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacokinetic data for naluzotan (also known as PRX-00023) in rodent models is limited. This guide synthesizes the available information, primarily focusing on studies conducted in rats, and supplements it with established methodologies in preclinical pharmacokinetic research where specific details for this compound are not available.

Introduction

This compound is a selective and potent 5-HT1A receptor partial agonist that was under investigation for the treatment of generalized anxiety disorder and major depressive disorder.[1] Understanding the pharmacokinetic profile of a drug candidate like this compound in preclinical rodent models is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in humans, thereby guiding dose selection and safety assessments for clinical trials. This technical guide provides a comprehensive overview of the known pharmacokinetics of this compound in rodent models, details relevant experimental protocols, and illustrates associated biological pathways.

Pharmacokinetic Profile of this compound in Rats

The majority of available preclinical pharmacokinetic data for this compound comes from studies conducted in rats. These studies have characterized its oral bioavailability, serum half-life, peak plasma concentrations, and brain penetration.

Data Presentation

The following tables summarize the quantitative pharmacokinetic parameters of this compound in rats following oral (PO) and intravenous (IV) administration. It is important to note that specific data for intravenous administration is limited in the public domain; therefore, some parameters are inferred or presented as ranges based on typical pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Dose | Reference |

| Oral Bioavailability (F%) | 11% | 3 mg/kg | [2] |

| Maximum Plasma Concentration (Cmax) | 24 ± 13 ng/mL | 3 mg/kg | [2] |

| Time to Maximum Plasma Concentration (Tmax) | Data not available | 3 mg/kg | |

| Serum Half-life (t1/2) | 2 - 3.5 hours | 3 mg/kg | [2] |

| Area Under the Curve (AUC) | Data not available | 3 mg/kg |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Dose | Reference |

| Clearance (CL) | Data not available | Data not available | |

| Volume of Distribution (Vd) | Data not available | Data not available | |

| Half-life (t1/2) | Data not available | Data not available |

Distribution

A key aspect of centrally acting drugs is their ability to cross the blood-brain barrier. Studies in rats have shown that this compound exhibits significant brain penetration.

Table 3: Brain Distribution of this compound in Rats

| Parameter | Value | Time Point | Administration Route | Reference |

| Brain-to-Serum Concentration Ratio | ~0.5 | 1 hour | Oral (PO) and Intravenous (IV) | [2] |

This brain-to-serum ratio of approximately 0.5 indicates that this compound can effectively reach its target 5-HT1A receptors in the central nervous system.

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound in rodents is not extensively available in the public literature. Generally, drugs of the phenylpiperazine class undergo hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes. In vitro studies using rat and mouse liver microsomes would be necessary to identify the specific CYP isoforms involved and to characterize the metabolic profile of this compound. Similarly, excretion studies would be required to determine the primary routes of elimination (renal and/or fecal).

Plasma Protein Binding

Pharmacokinetics in Mice

Currently, there is a lack of publicly available pharmacokinetic data for this compound specifically in mouse models. Pharmacokinetic studies in mice would be essential to establish a second rodent model for preclinical development and to understand inter-species variability.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound have not been published. However, based on standard practices in preclinical drug development, the following methodologies are representative of how such studies are typically conducted.

Animal Models

Studies would typically use common laboratory strains of rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c). Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum. For pharmacokinetic studies, animals are often fasted overnight prior to drug administration.

Drug Administration and Sample Collection

-

Oral (PO) Administration: this compound would be formulated in a suitable vehicle (e.g., water, saline, or a suspension with a suspending agent) and administered via oral gavage at a specific dose volume (e.g., 5-10 mL/kg).

-

Intravenous (IV) Administration: For intravenous dosing, this compound would be dissolved in a sterile, isotonic solution and administered as a bolus injection or a short infusion, typically into a tail vein.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable site, such as the tail vein, saphenous vein, or via cannulation of the jugular vein. Plasma is then separated by centrifugation and stored frozen until analysis.

-

Brain Tissue Collection: For brain distribution studies, animals are euthanized at specific time points, and brains are rapidly excised, weighed, and homogenized for drug concentration analysis.

Bioanalytical Method

Quantification of this compound in plasma and brain homogenates would be performed using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.

Visualizations

Signaling Pathway

This compound is a selective 5-HT1A receptor agonist. The binding of this compound to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to its therapeutic effects. The following diagram illustrates the general signaling pathway of a 5-HT1A receptor agonist.

Figure 1: Simplified 5-HT1A receptor signaling pathway initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

Figure 2: General experimental workflow for a rodent pharmacokinetic study.

Conclusion

The available data indicates that this compound, a selective 5-HT1A receptor agonist, possesses moderate oral bioavailability and significant brain penetration in rats, with a relatively short half-life. However, a comprehensive understanding of its pharmacokinetic profile in both rats and mice is hampered by the limited availability of public data. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion properties, which are essential for its continued development as a potential therapeutic agent for central nervous system disorders. The methodologies and workflows described in this guide provide a framework for conducting such pivotal preclinical studies.

References

The Discovery and Synthesis of Naluzotan (PRX-00023): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naluzotan (PRX-00023) is a potent and selective serotonin 1A (5-HT1A) receptor agonist that was developed for the treatment of generalized anxiety disorder (GAD) and major depressive disorder (MDD). Its discovery represents a paradigm shift in drug development, heavily relying on an in silico 3D model-driven approach to rapidly identify and optimize a clinical candidate. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of key biological and procedural pathways. While development was ultimately discontinued due to insufficient superiority over placebo, the story of this compound offers valuable insights into modern drug discovery processes.[1]

Discovery of this compound: An In Silico Driven Approach

The discovery of this compound was a pioneering effort in the use of computational chemistry to drive the entire drug discovery process, from hit identification to lead optimization. This in silico-centric strategy led to a remarkably accelerated timeline, with the program reaching clinical trials in under two years.

Target Identification and Rationale

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for anxiolytic and antidepressant therapies. Agonism at presynaptic 5-HT1A autoreceptors in the raphe nuclei reduces the firing of serotonergic neurons, while agonism at postsynaptic receptors in limbic and cortical regions is believed to mediate the therapeutic effects. The goal was to develop a potent and selective 5-HT1A agonist with a favorable pharmacokinetic and safety profile.

In Silico Discovery Workflow

The discovery of this compound followed a structured, computationally-driven workflow, which is depicted in the diagram below. This process began with the generation of a 3D model of the 5-HT1A receptor, which was then used for virtual screening of compound libraries to identify initial hits. Promising candidates underwent further computational and experimental validation, leading to the identification and subsequent optimization of a lead compound.

Synthesis of this compound

This compound is chemically known as N-{3-[4-(4-cyclohexylmethanesulfonylaminobutyl)piperazin-1-yl]phenyl}acetamide. While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the referenced literature, a general synthetic approach can be inferred from related chemistries for phenylpiperazine derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of the key piperazine and sulfonamide moieties. A plausible, though unconfirmed, retrosynthetic analysis suggests the disconnection at the piperazine nitrogen and the sulfonamide bond.

Pharmacological Profile

This compound is a potent and selective 5-HT1A receptor agonist. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through radioligand binding and functional assays to determine its affinity and efficacy at the 5-HT1A receptor and its selectivity against other receptors.

Table 1: In Vitro Pharmacological Data for this compound (PRX-00023)

| Parameter | Value | Receptor/Channel | Species |

| Ki | 5.1 nM | 5-HT1A | Not Specified |

| IC50 | ~20 nM | 5-HT1A | Not Specified |

| EC50 | 20 nM | 5-HT1A | Not Specified |

| Ki | 100 nM | Sigma Receptor | Guinea Pig |

| IC50 | 3800 nM | hERG K+ Channel | Not Specified |

In Vivo Pharmacology

In vivo studies in animal models were conducted to assess the pharmacokinetic profile and central nervous system activity of this compound.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (PRX-00023)

| Species | Dose | Route | Bioavailability | t1/2 | Cmax | Brain:Serum Ratio (1h) |

| Rat | 3 mg/kg | p.o. | 11% | 2-3.5 h | 24 ± 13 ng/mL | ~0.5 |

| Dog | 3 mg/kg | p.o. | 16% | 1.1 h | 174 ± 141 ng/mL | Not Reported |

Mechanism of Action: 5-HT1A Receptor Signaling

As a 5-HT1A receptor agonist, this compound mimics the action of endogenous serotonin at this receptor. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn modulates downstream effector systems.

Clinical Development

This compound progressed to Phase II and Phase III clinical trials for the treatment of GAD and MDD. While the drug was generally well-tolerated, it ultimately failed to demonstrate sufficient efficacy compared to placebo, leading to the cessation of its development.[1]

Table 3: Summary of Key Clinical Trial Results for this compound (PRX-00023)

| Trial Identifier | Indication | Phase | N | Treatment | Primary Endpoint | Outcome |

| NCT00248183 | Generalized Anxiety Disorder (GAD) | III | 311 | This compound (80 mg/day) vs. Placebo | Change from baseline in Hamilton Anxiety Scale (HAM-A) total score | Did not meet primary endpoint (p=0.116). Showed a trend towards anxiolytic effects.[2][3] |

| NCT00448292 | Major Depressive Disorder (MDD) | II | 330 | This compound (up to 120 mg twice daily) vs. Placebo | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) | Significantly greater improvement in MADRS score compared to placebo in one trial.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments that were likely employed in the characterization of this compound, based on standard practices in the field.

Radioligand Binding Assay for 5-HT1A Receptor

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM Serotonin.

-

Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes (50-100 µg protein) with various concentrations of this compound and a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM).

-

For non-specific binding, incubate membranes with [3H]8-OH-DPAT and 10 µM Serotonin.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

-

Objective: To determine the functional agonist activity (EC50 and Emax) of this compound at the 5-HT1A receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

-

Procedure:

-

Pre-incubate cell membranes (10-20 µg protein) with various concentrations of this compound in assay buffer containing GDP (e.g., 10 µM) for 15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Generate a concentration-response curve and determine the EC50 and Emax values using non-linear regression.

-

In Vivo Microdialysis in Rats

-

Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or hippocampus).

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC with electrochemical detection.

-

-

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a microdialysis guide cannula into the target brain region.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.

-

Administer this compound (intraperitoneally or subcutaneously) and continue collecting dialysate samples.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Express the post-drug serotonin levels as a percentage of the pre-drug baseline.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA).

-

Conclusion

This compound (PRX-00023) stands as a significant case study in modern drug discovery, highlighting the power of in silico methods to accelerate the identification and optimization of novel therapeutic agents. Although it did not achieve clinical success, the wealth of preclinical and clinical data generated provides valuable information for researchers in the fields of neuroscience and medicinal chemistry. The detailed methodologies and compiled data presented in this guide offer a comprehensive resource for understanding the discovery and development of this selective 5-HT1A receptor agonist.

References

- 1. A Efficacy Study of PRX-00023 in Patients With Major Depressive Disorder | MedPath [trial.medpath.com]

- 2. Effects of PRX-00023, a novel, selective serotonin 1A receptor agonist on measures of anxiety and depression in generalized anxiety disorder: results of a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Naluzotan

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of Naluzotan (also known as PRX-00023) solutions for in vivo research. This compound is a selective and potent 5-HT1A receptor partial agonist that has been investigated for its potential therapeutic effects in anxiety and depression.[1] Due to its lipophilic nature, appropriate formulation is critical for achieving accurate and reproducible results in animal studies. This document outlines detailed protocols for the preparation of a saline-based vehicle suitable for intraperitoneal (i.p.) administration, summarizes key physicochemical properties, and illustrates the relevant signaling pathway and experimental workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding its solubility characteristics and for the preparation of appropriate formulations.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₈N₄O₃S | [1] |

| Molar Mass | 450.64 g/mol | [1] |

| Appearance | White to off-white solid | |

| General Solubility | Poorly soluble in water | Inferred from its use in specialized vehicles. |

| Synonyms | PRX-00023 | [1] |

Recommended Vehicle for In Vivo Administration

For in vivo studies, particularly for lipophilic compounds like this compound, a multi-component vehicle is often necessary to ensure complete dissolution and bioavailability. Based on established protocols for similar compounds, the following vehicle composition is recommended for intraperitoneal (i.p.) administration in rodents.

| Component | Percentage (v/v) | Purpose |

| DMSO (Dimethyl sulfoxide) | 10% | Primary solvent to initially dissolve this compound. |

| PEG300 (Polyethylene glycol 300) | 40% | Co-solvent to maintain solubility. |

| Tween® 80 (Polysorbate 80) | 5% | Surfactant to enhance stability and prevent precipitation. |

| Saline (0.9% NaCl, sterile) | 45% | Final diluent to achieve the desired concentration and isotonicity. |

Experimental Protocol: Preparation of this compound Solution

This protocol describes the preparation of a this compound solution at a stock concentration of 1 mg/mL, which can be further diluted as required for specific experimental doses.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween® 80, sterile

-

Sterile 0.9% saline solution

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 1 mg/mL stock solution, weigh 10 mg of this compound.

-

Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10% final concentration in 10 mL, this would be 1 mL of DMSO. Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.

-

Addition of PEG300: Add the required volume of PEG300. For a 40% final concentration in 10 mL, add 4 mL of PEG300. Vortex the solution until it is homogeneous.

-

Addition of Tween® 80: Add the required volume of Tween® 80. For a 5% final concentration in 10 mL, add 0.5 mL of Tween® 80. Vortex thoroughly to ensure complete mixing.

-

Final Dilution with Saline: Slowly add the sterile 0.9% saline to reach the final volume. For a 10 mL final volume, add 4.5 mL of saline. It is crucial to add the saline last and slowly while vortexing to prevent precipitation of the compound.

-

Final Mixing and Inspection: Vortex the final solution for at least one minute to ensure it is clear and homogeneous. Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, the formulation may need to be adjusted.

-

Storage: The prepared solution should be used fresh. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. The stability of this compound in this vehicle should be determined empirically for longer storage periods.

Example Dosing Calculation:

For an experiment requiring a dose of 1 mg/kg in a 25 g mouse, the total dose would be 0.025 mg. If the stock solution is 1 mg/mL, the injection volume would be 0.025 mL or 25 µL. This can be adjusted by preparing a more diluted stock solution to achieve a more manageable injection volume (e.g., 100-200 µL).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow:

The following diagram illustrates the key steps in the preparation of the this compound solution for in vivo administration.

Caption: Workflow for this compound solution preparation.

This compound Signaling Pathway:

This compound acts as a partial agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can activate other downstream pathways, including the MAPK/ERK signaling cascade.

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

The successful in vivo application of this compound is highly dependent on the use of an appropriate vehicle to overcome its poor aqueous solubility. The detailed protocol provided in these application notes offers a reliable method for preparing a stable and administrable solution. Researchers should, however, always perform small-scale pilot formulations to confirm the solubility and stability of their specific batch of this compound. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological mechanism of action, aiding in experimental design and data interpretation.

References

Application Notes and Protocols for Intracerebral Administration of Naluzotan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the intracerebral administration of Naluzotan, a selective 5-HT1A receptor biased agonist, in a research setting. The protocol is intended for preclinical studies in rodent models and is based on established stereotaxic surgery and microinjection techniques. While a specific, validated protocol for the intracerebral administration of this compound is not currently available in published literature, this guide synthesizes best practices and data from similar compounds to provide a comprehensive framework for its direct central nervous system (CNS) delivery. The accompanying application notes offer context on this compound's mechanism of action and guidance on solution preparation and dosage considerations.

Introduction to this compound

This compound (also known as PRX-00023) is a potent and selective 5-HT1A receptor agonist.[1] As a biased agonist, it preferentially activates specific downstream signaling pathways, which may offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to non-biased agonists. The 5-HT1A receptor is a key target in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease. Direct intracerebral administration allows for bypassing the blood-brain barrier and achieving high local concentrations in specific brain regions of interest, enabling precise investigation of its neuropharmacological effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the intracerebral administration of this compound and other similar compounds. It is important to note that specific dosages for direct intracerebral infusion of this compound have not been established and should be determined empirically.

Table 1: Proposed Intracerebral Infusion Parameters for this compound in Rodents

| Parameter | Recommended Range | Notes |

| Concentration | 1-10 µg/µL | To be determined based on dose-response studies. Start with a low concentration. |

| Infusion Volume | 100 - 500 nL per site | Dependent on the target brain region and species. |

| Infusion Rate | 50 - 200 nL/minute | Slow infusion minimizes tissue damage and backflow.[2][3] |

| Cannula Dwell Time | 2 - 5 minutes post-infusion | Allows for diffusion of the compound away from the cannula tip before withdrawal.[3] |

Table 2: Systemic (Intraperitoneal) Dosage of this compound in Rats for Reference

| Dose Range (mg/kg) | Observed Effects | Reference |

| 0.01 - 0.05 | Reduction in ultrasonic vocalization rates (anxiolytic-like) | [1] |

| 0.01 - 3.0 | General preclinical evaluation | [1] |

Experimental Protocols

This section outlines a detailed protocol for the stereotaxic intracerebral administration of this compound in a rodent model. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Infusion Solution

-

Vehicle Selection : A sterile, pyrogen-free vehicle is crucial for intracerebral injections. Commonly used vehicles include:

-

Sterile 0.9% saline[4]

-

Artificial cerebrospinal fluid (aCSF)

-

-

Solubilization : this compound has been reported to be soluble in saline for intraperitoneal injections.[1] For intracerebral use, ensure complete dissolution. If solubility is an issue, a low concentration of a biocompatible solvent such as DMSO may be considered, although this should be carefully validated for neurotoxicity at the intended concentration.

-

Preparation Steps : a. Weigh the desired amount of this compound powder using an analytical balance. b. In a sterile microcentrifuge tube, dissolve the this compound in the chosen vehicle to the desired final concentration (e.g., 1 mg/mL). c. Vortex briefly to ensure complete dissolution. d. Filter the solution through a sterile 0.22 µm syringe filter to remove any potential particulates and ensure sterility. e. Prepare fresh on the day of the experiment and keep on ice.

Stereotaxic Surgical Procedure

This protocol describes a unilateral microinjection into a target brain region.

-

Anesthesia and Analgesia : a. Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). b. Administer a pre-operative analgesic as per IACUC protocol. c. Confirm the depth of anesthesia by monitoring the pedal withdrawal reflex. d. Apply ophthalmic ointment to the eyes to prevent corneal drying.

-

Surgical Preparation : a. Secure the animal in a stereotaxic frame. b. Shave the scalp and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol. c. Make a midline incision in the scalp to expose the skull.

-

Identification of Stereotaxic Coordinates : a. Identify and level the skull landmarks, Bregma and Lambda. b. Determine the stereotaxic coordinates for the target brain region from a rodent brain atlas. c. Move the manipulator arm of the stereotaxic frame to the calculated anterior-posterior (AP) and medial-lateral (ML) coordinates.

-

Craniotomy : a. At the target coordinates, drill a small burr hole (approximately 1 mm in diameter) through the skull, being careful not to damage the underlying dura mater. b. Carefully incise the dura with the tip of a fine needle to allow for cannula insertion.

-

Microinjection : a. Load a Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles. b. Secure the syringe to the stereotaxic manipulator. c. Slowly lower the injection cannula through the burr hole to the predetermined dorsal-ventral (DV) coordinate. d. Allow the cannula to remain in place for 2 minutes before starting the infusion to allow the tissue to settle. e. Infuse the this compound solution at a slow and controlled rate (e.g., 100 nL/minute) using a microinfusion pump. f. After the infusion is complete, leave the cannula in place for an additional 2-5 minutes to minimize backflow along the injection tract.[3] g. Slowly retract the cannula.

-

Post-Surgical Care : a. Suture the scalp incision. b. Administer post-operative analgesics as required. c. Monitor the animal during recovery in a warm, clean cage until it is fully ambulatory.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: 5-HT1A Receptor Signaling

This compound exerts its effects by acting as a biased agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gi/o).

Caption: this compound's 5-HT1A receptor signaling cascade.

Experimental Workflow for Intracerebral Administration

The following diagram illustrates the logical flow of the experimental procedure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stress-free Microinjections in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Anxiety-Like Behavior in Mice Using Naluzotan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naluzotan (PRX-00023) is a potent and selective serotonin 1A (5-HT1A) receptor agonist that has been investigated for the treatment of anxiety and depressive disorders.[1][2] As a research tool, this compound is valuable for elucidating the role of the 5-HT1A receptor in modulating anxiety-related behaviors. These application notes provide a comprehensive guide for utilizing this compound in preclinical mouse models of anxiety. The protocols detailed below are for the elevated plus-maze (EPM), open-field test (OFT), and light-dark box test, which are standard behavioral paradigms for assessing anxiolytic-like effects in rodents.

Mechanism of Action: 5-HT1A Receptor Signaling

This compound exerts its anxiolytic effects by acting as an agonist at 5-HT1A receptors, which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability. The binding of this compound to the 5-HT1A receptor activates the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels result in reduced protein kinase A (PKA) activity. Additionally, the activated G-protein can directly modulate ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The resulting hyperpolarization and reduced calcium influx decrease neuronal firing, producing an anxiolytic effect.

This compound's mechanism of action via the 5-HT1A receptor signaling pathway.

Data Presentation

Table 1: Illustrative Effects of this compound in the Elevated Plus-Maze (EPM)

| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |

| Vehicle | - | 35.2 ± 4.1 | 20.5 ± 2.3 | 15.1 ± 1.8 |

| This compound | 0.1 | 48.9 ± 5.3 | 28.7 ± 3.1 | 14.8 ± 1.5 |

| This compound | 0.3 | 65.7 ± 6.8 | 39.2 ± 4.0 | 15.5 ± 1.9 |

| This compound | 1.0 | 52.1 ± 5.9 | 30.5 ± 3.5 | 14.2 ± 1.6 |

| Diazepam (Positive Control) | 2.0 | 70.3 ± 7.2 | 42.1 ± 4.5 | 12.8 ± 1.3 |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.

Table 2: Illustrative Effects of this compound in the Open-Field Test (OFT)

| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SEM) | Distance Traveled in Center (cm) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) |

| Vehicle | - | 25.4 ± 3.2 | 150.6 ± 18.5 | 1850.3 ± 150.7 |

| This compound | 0.1 | 38.1 ± 4.5 | 225.8 ± 25.1 | 1825.4 ± 145.2 |

| This compound | 0.3 | 50.2 ± 5.8 | 301.3 ± 32.7 | 1880.1 ± 160.3 |

| This compound | 1.0 | 41.5 ± 4.9 | 248.9 ± 28.3 | 1795.6 ± 152.8 |

| Diazepam (Positive Control) | 2.0 | 55.7 ± 6.1 | 335.4 ± 35.9 | 1750.9 ± 140.1 |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.

Table 3: Illustrative Effects of this compound in the Light-Dark Box Test

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Chamber (s) (Mean ± SEM) | Transitions between Chambers (Mean ± SEM) | Latency to Enter Dark Chamber (s) (Mean ± SEM) |

| Vehicle | - | 45.8 ± 5.1 | 12.3 ± 1.5 | 15.2 ± 2.1 |

| This compound | 0.1 | 65.2 ± 6.8 | 15.8 ± 1.8 | 25.7 ± 3.0 |

| This compound | 0.3 | 88.9 ± 8.5 | 18.2 ± 2.1* | 35.4 ± 4.1 |

| This compound | 1.0 | 70.1 ± 7.2 | 16.5 ± 1.9 | 28.9 ± 3.3 |

| Diazepam (Positive Control) | 2.0 | 95.4 ± 9.3 | 20.1 ± 2.4 | 40.1 ± 4.5** |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical.

Experimental Protocols

General experimental workflow for assessing the anxiolytic effects of this compound.

Elevated Plus-Maze (EPM) Protocol

Objective: To assess anxiety-like behavior by measuring the aversion of mice to open, elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.

-

For mice, typical arm dimensions are 30 cm long x 5 cm wide, with closed arm walls 15 cm high.

-

The maze should be made of a non-porous material for easy cleaning.

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing. A positive control, such as diazepam (2.0 mg/kg, i.p.), should also be included.

-

Testing:

-

Place a mouse at the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Use automated video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

Open-Field Test (OFT) Protocol

Objective: To evaluate anxiety-like behavior and locomotor activity by measuring the tendency of mice to remain in the periphery of a novel, open arena.

Apparatus:

-

A square or circular arena with high walls to prevent escape.

-

For mice, a common size is 40 cm x 40 cm x 30 cm.

-

The arena floor is typically divided into a central zone and a peripheral zone.

Procedure:

-

Habituation: Acclimate mice to the testing room for at least 60 minutes prior to the test.

-

Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.

-

Testing:

-

Gently place the mouse in the center of the open-field arena.

-

Allow the mouse to explore for 10 minutes.

-

Record the session with an overhead video camera.

-

-

Data Analysis:

-

Use automated tracking software to measure:

-

Time spent in the center zone.

-

Distance traveled in the center zone.

-

Total distance traveled in the entire arena.

-

Frequency of entries into the center zone.

-

-

An increase in the time spent and distance traveled in the center zone suggests an anxiolytic-like effect. Total distance traveled is a measure of general locomotor activity.

-

-

Cleaning: Clean the arena with 70% ethanol between each mouse.

Light-Dark Box Test Protocol